6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Structurally, it features:
- 4-(N-methyl-N-phenylsulfamoyl)benzamido group at position 2: The bulky sulfamoyl substituent may influence steric interactions with biological targets.
- Carboxamide at position 3: A common pharmacophore in kinase inhibitors, suggesting possible binding to enzymatic active sites.
Safety guidelines from Biode Pharma emphasize precautions such as avoiding heat sources and keeping the compound away from children .
Properties
IUPAC Name |
6-ethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S2/c1-3-28-14-13-19-20(15-28)33-24(21(19)22(25)29)26-23(30)16-9-11-18(12-10-16)34(31,32)27(2)17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSKCHZXTWGKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and structural characteristics, supported by relevant data and findings from various studies.
Molecular Characteristics
- Molecular Formula : C30H28N4O3S3
- Molecular Weight : 588.76 g/mol
- IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Structural Features
The compound possesses a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the sulfamoyl and benzamide groups enhances its potential as a pharmaceutical agent.
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, suggesting that this compound could be effective against pathogens due to its structural similarities .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Tetrahydrothieno derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have shown cytotoxic effects on human cancer cell lines . Further investigation into this compound could reveal specific mechanisms of action and efficacy against particular cancer types.
Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. The sulfamoyl group is known to enhance interactions with target enzymes . This property could be leveraged in designing inhibitors for therapeutic purposes.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activities of various thieno derivatives. The results indicated that compounds with sulfamoyl substitutions exhibited enhanced antibacterial effects compared to their unsubstituted counterparts .
- Cytotoxicity Assay : In vitro assays demonstrated that related thieno compounds significantly inhibited the growth of several cancer cell lines, prompting further exploration into the anticancer properties of this compound .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The tetrahydrothieno[2,3-c]pyridine derivatives vary in substituents at positions 2, 3, and 6, leading to differences in biological activity, pharmacokinetics, and safety. Below is a comparative analysis based on structural and functional data from the evidence:
Structural and Functional Comparison Table
Key Observations
4-Chlorobenzoyl (7b) introduces electron-withdrawing effects, possibly improving target binding but increasing toxicity risks.
Position 2 Substituents: N-methyl-N-phenylsulfamoyl (target compound) vs. dimethylsulfamoyl ( ): The phenyl group in the former increases steric bulk, which might reduce off-target interactions but limit solubility. Thiourea (7b ): Known for hydrogen-bonding capabilities, which could enhance potency but may raise reactivity concerns.
Biological Activity :
- Compounds with trifluoromethyl (7b) or methoxy ( ) groups show varied activity profiles, though specific data is sparse.
- Analogs with methyl at position 6 ( ) demonstrated efficacy in rat arthritis models, suggesting the target compound’s ethyl group could modify in vivo duration or potency.
Safety Considerations :
- Only the target compound has documented safety protocols, emphasizing flammability risks (P210) . Other derivatives lack explicit safety data.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to minimize side products?
The synthesis involves multi-step pathways, including sulfonamide formation, benzamido coupling, and Gewald thiophene ring construction. Key steps include:
- Sulfamoyl group introduction : Use of N-methyl-N-phenylsulfamoyl chloride under anhydrous conditions to avoid hydrolysis .
- Amide coupling : Employ coupling agents like EDCI/HOBt to ensure high yields and stereochemical integrity .
- Thienopyridine core formation : A modified Gewald reaction with 2-cyanoacetamide and substituted piperidones under basic conditions (e.g., KOH/EtOH) . Critical parameters : Temperature control (<60°C for sulfonylation), solvent polarity (DMF for amidation), and inert atmospheres to prevent oxidation .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXL for refinement) is essential. For example:
- Torsion angles : Confirm spatial arrangement of the tetrahydrothienopyridine ring and benzamido substituents .
- Hydrogen bonding : Identify interactions (e.g., N–H···O) that stabilize the crystal lattice . Methodological note : Use high-resolution data (R-factor < 0.05) and twinning corrections if needed .
Q. What analytical techniques validate purity and structural integrity during synthesis?
- HPLC-MS : Quantify impurities (<1%) and confirm molecular ion peaks (e.g., [M+H]+ at m/z ~550) .
- NMR : Assign signals for key protons (e.g., NH of sulfamoyl at δ 9.8–10.2 ppm; thienopyridine CH2 at δ 2.5–3.5 ppm) .
- Elemental analysis : Match calculated vs. observed C, H, N, S percentages to confirm stoichiometry .
Advanced Research Questions
Q. How does the compound’s sulfamoyl group influence binding to biological targets (e.g., adenosine receptors)?
- Structure-activity relationship (SAR) : Replace the N-methyl-N-phenylsulfamoyl group with analogs (e.g., piperidinylsulfonyl) to assess affinity changes.
- Docking studies : Use AutoDock Vina to model interactions with A1 adenosine receptor allosteric sites. The sulfamoyl group’s dipole moment enhances hydrogen bonding with Thr257 and Glu172 residues . Experimental validation : Radioligand binding assays (IC50 values) and functional cAMP assays .
Q. What strategies address conflicting bioactivity data across studies (e.g., antimicrobial vs. anticancer results)?
- Assay standardization : Use identical cell lines (e.g., HCT-116 for anticancer) and MIC protocols (e.g., CLSI for antimicrobials) .
- Metabolic stability : Test hepatic microsome degradation to rule out false positives from metabolite interference .
- Structural analogs : Compare with 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives to isolate pharmacophore contributions .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME to calculate logP (~3.2), solubility (≤10 µM), and CYP450 inhibition risks .
- Molecular dynamics (MD) : Simulate blood-brain barrier penetration via lipid bilayer free-energy profiles . Validation : Correlate in silico results with in vivo plasma half-life (t1/2) and clearance rates from rodent studies .
Q. What reaction pathways dominate under hydrolytic or oxidative stress, and how do they impact bioactivity?
- Hydrolysis : The sulfamoyl bond cleaves in acidic conditions (pH < 3), forming sulfonic acid and N-methylaniline byproducts .
- Oxidation : Thienopyridine sulfur undergoes epoxidation in the presence of CYP3A4, reducing receptor affinity . Mitigation : Prodrug strategies (e.g., ester masking of the carboxamide) improve stability .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
